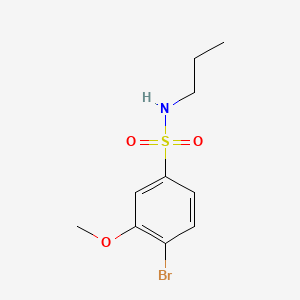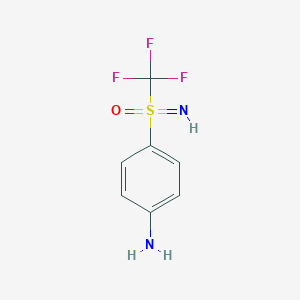
4-(Trifluoromethylsulfonimidoyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethylsulfonimidoyl)aniline is a chemical compound that has gained much attention in the scientific community. It is an aniline derivative with the molecular formula C7H7F3N2OS and a molecular weight of 224.2.
Synthesis Analysis
The synthesis of aniline-based compounds, such as this compound, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This method allows the trifluoromethylarylation of alkenes using anilines .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3SO2C6H4NH2 . The compound consists of an amine attached to a benzene ring, making it a prototypical aromatic amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.19 . It has a melting point of 96 °C . The compound is an aniline derivative .Wissenschaftliche Forschungsanwendungen
Conductive Polymers and Membranes
4-(Trifluoromethylsulfonimidoyl)aniline has been implicated in the development of soluble and highly ionically conducting interpolyelectrolyte complexes. Research by Boeva and Sergeyev (2014) demonstrated that the chemical polymerization of aniline in the presence of MF-4SC, a perfluorinated polysulfonic acid, results in soluble interpolyelectrolyte complexes that form free-standing films with high proton conductivity and electrical conductivity. This finding underscores the potential of such complexes in applications like fuel cells and advanced electronic devices (Boeva & Sergeyev, 2014).
Catalysis and Organic Synthesis
The use of aniline derivatives, including those related to this compound, in catalysis and organic synthesis is noteworthy. Ishihara et al. (1996) detailed the high catalytic activity of scandium trifluoromethanesulfonate (triflate) for the acylation of alcohols with acid anhydrides, showcasing the application of triflic acid derivatives in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Environmental Remediation
Compounds structurally related to this compound have been explored for environmental applications, particularly in the degradation of pollutants. Wu et al. (2018) investigated the degradation of aniline by persulfate activated with rice straw biochar, finding that the combination led to significant degradation efficiency. This research highlights the potential of such chemical processes in the remediation of water contaminated by aromatic pollutants (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Anticorrosion Coatings
The incorporation of sulfonated polyaniline derivatives, related to this compound, into anticorrosion coatings has been examined. Xing et al. (2014) demonstrated that copolymerizing aniline with 3-aminobenzenesulfonic acid significantly enhances the anticorrosion properties of polyaniline coatings on carbon steel, suggesting applications in protective materials and coatings (Xing, Zhang, Yu, Waterhouse, & Zhang, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to other aniline derivatives, which are known to interact with various biological targets .
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Aniline derivatives are known to interact with various biochemical pathways, often leading to downstream effects such as the inhibition or activation of certain enzymes .
Pharmacokinetics
The properties of aniline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethylsulfonimidoyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZQNHXZLKFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)
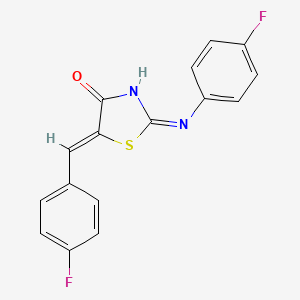
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)
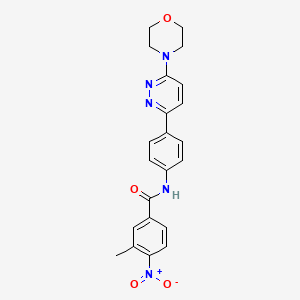

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2580530.png)
![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)
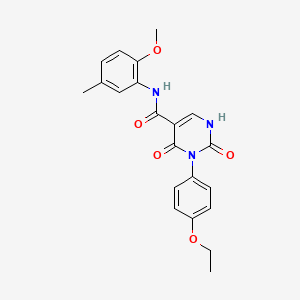
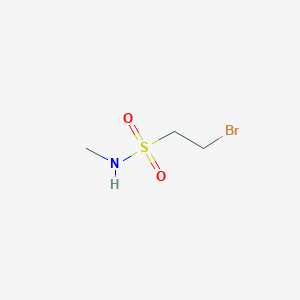
![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)
